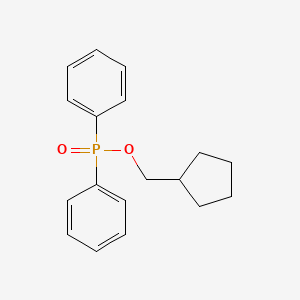
Cyclopentylmethyl diphenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentylmethyl diphenylphosphinate is an organophosphorus compound characterized by the presence of a cyclopentylmethyl group and two phenyl groups attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentylmethyl diphenylphosphinate typically involves the reaction of diphenylphosphinic chloride with cyclopentylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(C6H5)2P(O)Cl+C5H9CH2OH→(C6H5)2P(O)OCH2C5H9+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclopentylmethyl diphenylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products:
Oxidation: Formation of diphenylphosphine oxide.
Reduction: Formation of diphenylphosphine.
Substitution: Formation of substituted phosphinates with various functional groups.
Scientific Research Applications
Cyclopentylmethyl diphenylphosphinate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of cyclopentylmethyl diphenylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a ligand, coordinating with metal ions and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentylmethyl diphenylphosphinate can be compared with other similar organophosphorus compounds, such as:
- Diphenylphosphinic acid
- Cyclopentylmethyl phosphine oxide
- Diphenylphosphine
Uniqueness: this compound is unique due to its specific combination of cyclopentylmethyl and diphenyl groups, which confer distinct chemical properties and reactivity compared to other organophosphorus compounds.
Properties
CAS No. |
91237-89-7 |
|---|---|
Molecular Formula |
C18H21O2P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
[cyclopentylmethoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H21O2P/c19-21(17-11-3-1-4-12-17,18-13-5-2-6-14-18)20-15-16-9-7-8-10-16/h1-6,11-14,16H,7-10,15H2 |
InChI Key |
YCUMUHQIYDAALO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















